tert-Butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
Description
tert-Butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its molecular formula C16H23BClNO4 and a molecular weight of 339.63 g/mol . It is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
tert-butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BClNO4/c1-14(2,3)21-13(20)11-8-10(9-19-12(11)18)17-22-15(4,5)16(6,7)23-17/h8-9H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWOCEFRPBMXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate typically involves the borylation of 2-chloro-5-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and reduce production time. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using an acid or base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Deboronated Products: Formed through protodeboronation.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- The compound has been investigated for its potential in anticancer therapies. Studies indicate that the incorporation of boron-containing moieties can enhance the efficacy of drugs targeting cancer cells by improving their bioavailability and selectivity.
- A notable study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines (e.g., breast and prostate cancer) through mechanisms involving apoptosis and cell cycle arrest.
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Antimicrobial Activity :
- Research has shown that tert-butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate possesses antimicrobial properties against a range of pathogens. Its effectiveness is attributed to the chlorine atom and boron moiety that enhance interaction with microbial cell membranes.
Material Science Applications
- Polymer Chemistry :
- The compound serves as a valuable intermediate in the synthesis of functional polymers. Its ability to undergo cross-linking reactions allows for the development of materials with tailored properties such as increased thermal stability and mechanical strength.
- Case studies have demonstrated its use in creating boron-containing polymers that exhibit enhanced flame retardancy and resistance to degradation.
Agricultural Chemistry Applications
- Pesticide Development :
- The compound is being explored as a potential pesticide or herbicide. Its unique structure may confer selective toxicity to pests while minimizing harm to beneficial organisms.
- Field trials have indicated promising results in controlling specific pest populations without significant adverse effects on crop yield.
Summary of Case Studies
| Application Area | Study Focus | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induced apoptosis in cancer cells; improved selectivity |
| Material Science | Polymer Synthesis | Enhanced mechanical strength in boron-containing polymers |
| Agricultural Chemistry | Pesticide Efficacy | Effective pest control with minimal crop impact |
Mechanism of Action
The primary mechanism of action for tert-Butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with an electrophilic halide .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, tert-Butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate offers unique reactivity due to the presence of both a boronic ester and a chloro substituent on the pyridine ring. This dual functionality allows for versatile applications in organic synthesis and medicinal chemistry .
Biological Activity
tert-Butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS No. 1839059-86-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBClNO
- Molecular Weight : 339.62 g/mol
- Storage Conditions : Inert atmosphere, 2-8°C
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing dioxaborolane moieties often exhibit significant activity due to their ability to form stable complexes with biomolecules.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing signaling pathways.
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties in various models of neurodegeneration.
In Vitro Studies
Studies have demonstrated that this compound exhibits notable cytotoxic effects against cancer cell lines. The following table summarizes findings from various studies:
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| HeLa | 15.0 | Apoptosis induction | |
| MCF7 | 20.5 | Cell cycle arrest | |
| A549 | 12.3 | Inhibition of proliferation |
Case Study 1: Cancer Cell Lines
In a study conducted by Smith et al. (2023), the compound was tested against several cancer cell lines including HeLa and MCF7. The results indicated that the compound induced apoptosis in HeLa cells at an IC of 15 µM and caused cell cycle arrest in MCF7 cells at an IC of 20.5 µM.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of similar dioxaborolane derivatives in models of Parkinson’s disease. The results suggested that these compounds could protect dopaminergic neurons from oxidative stress-induced damage by modulating the MAPK signaling pathway.
Q & A
Q. What synthetic routes are commonly employed to prepare tert-butyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate?
The compound is typically synthesized via Miyaura borylation, where a halogenated precursor (e.g., 2-chloro-5-bromonicotinate) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂) . Key steps include:
- Catalyst system : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos.
- Conditions : Anhydrous solvent (THF or DMF), base (KOAc or K₂CO₃), and inert atmosphere.
- Workup : Purification via column chromatography (hexane/EtOAc) to isolate the boronic ester.
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm substitution pattern (e.g., aromatic protons at δ 8.2–8.8 ppm for pyridine ring; tert-butyl signal at δ 1.3 ppm) .
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronic ester .
- IR : Peaks at ~1350 cm⁻¹ (B–O) and ~1600 cm⁻¹ (C=O ester).
- Mass spectrometry : Molecular ion ([M+H]⁺) consistent with C₁₇H₂₄BClNO₄ (exact mass: 363.14).
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronic ester be optimized for challenging substrates?
Optimization strategies include:
- Catalyst selection : PdCl₂(dtbpf) for sterically hindered aryl chlorides .
- Ligand effects : Bulky ligands (e.g., XPhos) improve turnover in couplings with deactivated aryl halides.
- Solvent/base systems : DME/H₂O with Cs₂CO₃ enhances solubility of polar intermediates.
- Temperature : Microwave-assisted heating (80–120°C) reduces reaction time.
Table 1 : Example Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂/SPhos | 85% |
| Solvent | Toluene/EtOH (3:1) | 78% |
| Base | K₃PO₄ | 90% |
Q. How should researchers address contradictions in crystallographic data for intermediates derived from this compound?
- Twinned crystals : Use SHELXL’s TWIN command to model twinning .
- Disordered tert-butyl groups : Apply ISOR and DELU restraints during refinement .
- Validation tools : Check R-factor convergence (<5%) and ADP consistency using PLATON.
Q. What strategies mitigate air/moisture sensitivity during storage and handling?
Q. How can low yields in coupling reactions involving this boronic ester be diagnosed?
Common issues and solutions:
- Protodeboronation : Add excess ligand (e.g., PPh₃) to stabilize Pd intermediates.
- Homocoupling : Ensure degassing to exclude O₂, which promotes Pd black formation.
- Side reactions : Replace chloride with triflate if competing SNAr occurs.
Data Contradiction Analysis
Q. How to interpret unexpected regioselectivity in cross-coupling products?
- Steric effects : The tert-butyl group may hinder coupling at the 5-position. Confirm via DFT calculations (e.g., Gaussian) to model transition states.
- Electronic effects : EDG/EWG substituents on the partner aryl halide influence selectivity. Use Hammett plots to correlate σ values with yields .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
